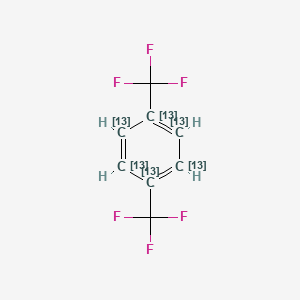

1,4-Bis(trifluoromethyl)benzene-13C6

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCBZHHORLHNCZ-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583997 | |

| Record name | 1,4-Bis(trifluoromethyl)(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286013-13-6 | |

| Record name | 1,4-Bis(trifluoromethyl)(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286013-13-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Power of Precision: Site Specific Carbon 13 Isotopic Labeling

Site-specific carbon-13 (¹³C) isotopic labeling is a powerful technique that provides researchers with an unparalleled ability to track the journey of molecules and even individual atoms through complex chemical and biological processes. Unlike its far more abundant and NMR-inactive counterpart, carbon-12, the ¹³C isotope possesses a nuclear spin that makes it detectable by nuclear magnetic resonance (NMR) spectroscopy. This fundamental property allows scientists to "see" the carbon backbone of a molecule and observe its transformations with high precision.

The strategic incorporation of ¹³C at specific positions within a molecule, such as in the benzene (B151609) ring of 1,4-Bis(trifluoromethyl)benzene-13C6, offers several key advantages in research:

Mechanistic Elucidation: By following the ¹³C label, researchers can trace the pathways of chemical reactions, identifying bond-breaking and bond-forming events and unraveling complex reaction mechanisms.

Metabolic Pathway Analysis: In biological systems, ¹³C-labeled compounds are used to map metabolic fluxes, determining how cells process nutrients and synthesize essential biomolecules. This is crucial for understanding diseases and developing new therapies nih.govfrontiersin.orgcreative-proteomics.com.

Structural Determination: Isotopic labeling enhances NMR signals, aiding in the structural determination of complex molecules and macromolecules, such as proteins .

Quantitative Analysis: Labeled compounds serve as ideal internal standards in mass spectrometry-based quantification, enabling accurate measurement of the concentration of their unlabeled counterparts in complex mixtures xml-journal.netwsu.edu.

The use of benzene fully labeled with carbon-13, known as Benzene-¹³C₆, is particularly valuable as it serves as a precursor for the synthesis of a wide array of other ¹³C-labeled aromatic compounds. This allows for the investigation of more intricate molecular structures and their subsequent transformations in diverse scientific fields researchgate.net.

The Trifluoromethylated Advantage in Modern Science

Trifluoromethylated aromatic compounds, characterized by the presence of one or more -CF₃ groups attached to a benzene (B151609) ring, have become indispensable in various areas of contemporary scientific inquiry, most notably in medicinal chemistry and materials science. The trifluoromethyl group imparts unique and highly desirable properties to a molecule due to the high electronegativity of fluorine atoms.

Key properties and their significance include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the half-life of a drug molecule in the body.

Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and reach its target.

Modulation of Electronic Properties: As a strong electron-withdrawing group, the trifluoromethyl substituent can significantly alter the electronic nature of the aromatic ring, influencing its reactivity and interactions with biological targets.

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties to optimize its biological activity.

In materials science, the introduction of trifluoromethyl groups can enhance the thermal stability, solubility, and electronic properties of organic materials. For instance, unlabeled 1,4-Bis(trifluoromethyl)benzene (B1346883) has been utilized as an acceptor moiety in the design and synthesis of compounds for applications in thermally activated delayed fluorescence (TADF), a technology used in high-efficiency organic light-emitting diodes (OLEDs) rsc.org.

A Specialized Probe: the Emergence of 1,4 Bis Trifluoromethyl Benzene 13c6

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

13C NMR spectroscopy is a primary technique for the structural analysis of this compound, providing detailed information about its carbon framework, the influence of its substituents, and the integrity of its isotopic labeling.

The 13C NMR spectrum of 1,4-Bis(trifluoromethyl)benzene reveals the significant electronic influence of the two trifluoromethyl (-CF3) groups on the aromatic ring. The -CF3 group is a strong electron-withdrawing substituent, which deshields the carbon nuclei of the benzene (B151609) ring, causing their resonance signals to appear at a lower field (higher ppm value).

The spectrum displays distinct signals for the two types of aromatic carbons: the ipso-carbons directly attached to the -CF3 groups and the protonated aromatic carbons. Due to the molecule's symmetry, the four protonated carbons are chemically equivalent. The observed chemical shifts for the unlabeled analogue highlight these substituent effects. rsc.org The ipso-carbon exhibits a resonance around 134.0 ppm, while the protonated carbons appear in the region of 125.7-126.0 ppm. rsc.org The strong deshielding effect is most pronounced at the point of substitution.

Table 1: 13C NMR Chemical Shifts for 1,4-Bis(trifluoromethyl)benzene

| Carbon Atom | Chemical Shift (δ) in ppm | Splitting Pattern |

|---|---|---|

| Aromatic C-CF3 (ipso) | ~134.0 | Quartet (q) |

| Aromatic C-H | ~125.8 | Multiplet (m) |

| -CF3 | ~123.4 | Quartet (q) |

Data sourced from studies on the non-isotopically labeled analogue. rsc.org

A key feature of the 13C NMR spectrum of fluorinated compounds is the presence of scalar coupling between carbon and fluorine nuclei (J-coupling), which provides valuable structural information. rsc.orgresearchgate.net For this compound, both one-bond and long-range 13C–19F couplings are observed.

The one-bond coupling (¹JCF) between the carbon of the trifluoromethyl group and its attached fluorine atoms is typically very large, a characteristic feature of C-F bonds. ed.ac.uk In this compound, this coupling constant is approximately 273.7 Hz. rsc.org Long-range couplings over multiple bonds are also present. The two-bond coupling (²JCCF) between the ipso-aromatic carbon and the fluorine atoms of the -CF3 group is observed with a coupling constant of about 33.3 Hz. rsc.org These coupling constants are instrumental in confirming the connectivity within the molecule.

Table 2: 13C–19F Coupling Constants in 1,4-Bis(trifluoromethyl)benzene

| Coupling Type | Description | Coupling Constant (J) in Hz |

|---|---|---|

| ¹JCF | One-bond coupling between CF3 carbon and fluorine | ~273.7 |

| ²JCCF | Two-bond coupling between ipso-aromatic carbon and fluorine | ~33.3 |

Data sourced from studies on the non-isotopically labeled analogue. rsc.org

For this compound, 13C NMR spectroscopy is the definitive method for verifying the isotopic labeling pattern. The compound is synthesized to have all six carbons of the aromatic ring be the 13C isotope, with an isotopic purity of 99 atom % 13C. sigmaaldrich.com A 13C NMR spectrum confirms this high level of enrichment by showing intense signals for all aromatic carbons, corresponding to the chemical shifts discussed previously. The uniform labeling simplifies the spectrum by removing the complexity of 13C-13C coupling that would arise from partial labeling. The successful incorporation of six 13C atoms is further corroborated by mass spectrometry, which shows a mass shift of M+6 compared to the unlabeled compound. sigmaaldrich.com

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) Spectroscopy

19F NMR is a highly sensitive technique that provides specific information about the fluorine-containing parts of a molecule. biophysics.org For this compound, it serves both as a characterization tool and a practical analytical standard.

1,4-Bis(trifluoromethyl)benzene is utilized as an internal standard in 19F NMR spectroscopy. rsc.org An internal standard is a compound added to a sample in a known concentration to serve as a reference point for chemical shift and quantification. The desirable characteristics for an internal standard include chemical inertness, a simple spectrum, and a signal that does not overlap with sample signals. 1,4-Bis(trifluoromethyl)benzene meets these criteria, exhibiting a single sharp resonance. Its chemical shift is reported to be -63.39 ppm. rsc.org This allows for accurate determination of chemical shifts and concentrations of other fluorinated compounds in a mixture.

The 19F NMR spectrum of 1,4-Bis(trifluoromethyl)benzene is characterized by a single sharp signal at approximately -63.3 ppm. rsc.org The appearance of a singlet confirms that all six fluorine atoms in the two trifluoromethyl groups are chemically and magnetically equivalent. This equivalence is a direct consequence of the molecule's C2h symmetry and the rapid rotation around the C-CF3 bonds.

The chemical shift value is highly indicative of the electronic environment of the trifluoromethyl groups. biophysics.org The position at -63.3 ppm is characteristic for a -CF3 group attached to an electron-deficient aromatic ring. The presence of a second electron-withdrawing -CF3 group on the same ring further influences this electronic environment, contributing to the specific chemical shift observed.

High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Formula Verification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive verification of the molecular formula and the assessment of isotopic enrichment in labeled compounds such as this compound. This technique provides highly accurate mass measurements, allowing for the differentiation between compounds with the same nominal mass.

The molecular formula of the unlabeled 1,4-Bis(trifluoromethyl)benzene is C₈H₄F₆. Its calculated exact mass is 214.02171910 Da. nih.gov For the isotopically labeled analogue, this compound, the six carbon atoms of the benzene ring are replaced with the ¹³C isotope. This results in a predicted mass shift of M+6 compared to the unlabeled compound. Therefore, the theoretical exact mass of this compound can be calculated.

Commercially available standards of this compound typically report an isotopic purity of 99 atom % ¹³C. HRMS analysis is crucial to experimentally verify this high level of enrichment by comparing the intensities of the isotopic peaks.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. While the molecular ion peak for the unlabeled compound is observed at m/z 214, other significant fragments are also present. nist.gov Key fragmentation pathways for aromatic compounds often involve the loss of substituents or parts of the ring structure. For 1,4-Bis(trifluoromethyl)benzene, characteristic fragments would arise from the loss of fluorine atoms or a trifluoromethyl group. The stable aromatic ring often results in a prominent molecular ion peak. nist.gov The mass spectrum of the ¹³C₆-labeled compound is expected to show a similar fragmentation pattern, but with the corresponding mass shifts for the fragments containing the labeled benzene ring.

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Isotopic Purity |

|---|---|---|---|

| 1,4-Bis(trifluoromethyl)benzene | C₈H₄F₆ | 214.02171910 | Natural Abundance |

| This compound | ¹³C₆C₂H₄F₆ | ~220.0418 | 99 atom % ¹³C |

Vibrational Spectroscopy (Infrared and Raman) in Aromatic Ring and Substituent Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a detailed insight into the molecular structure of this compound by probing the vibrational modes of its chemical bonds. The substitution of ¹²C with ¹³C in the benzene ring is expected to induce subtle but measurable shifts in the vibrational frequencies, particularly those associated with the aromatic core.

A comprehensive assignment of the fundamental vibrational frequencies for the unlabeled 1,4-Bis(trifluoromethyl)benzene has been conducted through analysis of its IR and Raman spectra. ias.ac.in These studies provide a baseline for understanding the vibrational characteristics of the molecule.

Several key vibrational modes are characteristic of trifluoromethyl-substituted benzenes. A strong and broad absorption band typically appears around 1330 cm⁻¹ in the IR spectrum, which is attributed to the C-CF₃ stretching mode. ias.ac.in The ring breathing mode, a symmetric vibration of the benzene ring, is expected near 825 cm⁻¹. ias.ac.in

The substitution pattern of the benzene ring also gives rise to characteristic bands. For p-disubstituted benzenes, specific out-of-plane C-H bending vibrations are observed. The presence of the electron-withdrawing trifluoromethyl groups influences the electronic distribution within the benzene ring, which in turn affects the frequencies of the ring's vibrational modes. The isotopic labeling with ¹³C in this compound would primarily affect the vibrations of the benzene ring, leading to a shift to lower wavenumbers for modes involving significant carbon atom displacement due to the heavier mass of the ¹³C isotope.

| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) for Unlabeled Compound | Assignment |

|---|---|---|

| C-CF₃ Stretching | ~1330 | Stretching of the bond between the aromatic ring and the trifluoromethyl group. ias.ac.in |

| Ring Breathing | ~825 | Symmetric radial expansion and contraction of the benzene ring. ias.ac.in |

| Aromatic C-H Stretching | 3100-3000 | Stretching vibrations of the C-H bonds on the aromatic ring. |

| Aromatic C=C Stretching | 1600-1400 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| C-H Out-of-Plane Bending | 900-675 | Bending of the C-H bonds out of the plane of the aromatic ring. |

Single Crystal X-ray Diffraction in Related Donor-Acceptor Architectures

The crystal structure of the closely related compound, 1,4-bis(fluoromethyl)benzene, reveals the importance of C-H···F and C-H···π interactions in dictating the crystal packing. researchgate.net In this structure, molecules are linked into infinite chains through intermolecular C-H···F hydrogen bonds. researchgate.net These chains are further organized into a two-dimensional network by C-H···π interactions. researchgate.net

In the context of donor-acceptor architectures, the fluorinated benzene ring of 1,4-Bis(trifluoromethyl)benzene would act as the acceptor component. The trifluoromethyl groups are potent electron-withdrawing groups, which can lead to favorable electrostatic interactions with electron-rich aromatic systems or molecules with lone pairs of electrons. These interactions are crucial in the design of functional materials with specific electronic and optical properties. Studies on fluorine-containing donor-acceptor complexes have demonstrated the significance of interactions between electronegative atoms in the solid state.

The substitution of ¹²C with ¹³C in this compound is not expected to significantly alter the crystal packing or the geometry of intermolecular interactions, as the van der Waals radius and bonding characteristics of carbon are largely unaffected by this isotopic change. Therefore, crystallographic data from the unlabeled compound or similar fluorinated benzenes can serve as a reliable model for predicting the solid-state behavior of the labeled analogue.

| Compound | Crystal System | Key Intermolecular Interactions |

|---|---|---|

| 1,4-Bis(fluoromethyl)benzene | Monoclinic | C-H···F, C-H···π researchgate.net |

| Fluorine-containing donor-acceptor complexes | Varies | Interactions involving electronegative atoms (N, O, S) and halogen atoms. |

Applications and Research Paradigms Utilizing 1,4 Bis Trifluoromethyl Benzene 13c6

Mechanistic Investigations in Organic Reactions

The presence of the ¹³C₆ core in 1,4-bis(trifluoromethyl)benzene (B1346883) is pivotal for tracing the fate of the aromatic ring through complex reaction sequences, offering unambiguous evidence for proposed mechanisms.

While direct studies employing 1,4-bis(trifluoromethyl)benzene-¹³C₆ in trifluoromethyl radical pathway elucidation are not extensively documented in the reviewed literature, the use of isotopic labeling is a cornerstone of such mechanistic investigations. The trifluoromethyl (•CF₃) radical is a key intermediate in many synthetic transformations. Isotope labeling, such as with ¹³C, can help track the formation and reaction of intermediates. For instance, in reactions where a trifluoromethyl group is added to an aromatic ring, a ¹³C-labeled substrate would allow researchers to precisely follow the position of the addition and any subsequent rearrangements of the aromatic core. This is crucial for distinguishing between different potential pathways, such as direct radical addition versus more complex, multi-step mechanisms.

The activation of carbon-fluorine (C-F) bonds is a significant challenge in organic chemistry due to their high bond strength. Research in this area often focuses on transition metal-catalyzed processes to achieve selective C-F bond cleavage and functionalization. Although specific studies detailing the use of 1,4-bis(trifluoromethyl)benzene-¹³C₆ are not prominent, this isotopologue is an ideal substrate for such investigations. By using ¹³C NMR spectroscopy, researchers could monitor changes in the chemical environment of each carbon atom in the benzene (B151609) ring as the C-F bond activation proceeds. This would provide detailed information about the coordination of the molecule to a metal center, the oxidative addition step, and the subsequent reductive elimination, thereby clarifying the mechanism and the factors governing selectivity.

The study of aryl halide isomerization, particularly through strained intermediates like arynes, provides insight into reaction mechanisms with broad synthetic implications. For example, base-catalyzed isomerization of 3-bromopyridines has been shown to proceed through a pyridyne intermediate, enabling selective substitution at the 4-position. These mechanistic studies support that the isomerization to 4-bromopyridines occurs via pyridyne intermediates, with the selectivity for 4-substitution being driven by a facile aromatic substitution reaction. This tandem isomerization and selective interception strategy allows for unconventional selectivity in nucleophilic aromatic substitution reactions. While not directly involving 1,4-bis(trifluoromethyl)benzene, these studies on related halogenated aromatics highlight a class of reactions where a ¹³C₆-labeled substrate would be invaluable. The scrambling of the ¹³C label in the product would provide definitive proof of a symmetric aryne intermediate, a hallmark of such reaction pathways.

Role in Advanced Organic Synthesis and Material Science

The unique electronic properties of the 1,4-bis(trifluoromethyl)benzene moiety make it a valuable component in both synthetic methodology and the design of functional materials.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this process, a directing group guides the deprotonation of an adjacent C-H bond by an organolithium reagent, creating a reactive site for subsequent electrophilic trapping. While fluorine is known to act as a directing group in some contexts, the two strongly electron-withdrawing trifluoromethyl groups in 1,4-bis(trifluoromethyl)benzene deactivate the aromatic ring towards deprotonation, making standard DoM challenging. However, the use of ¹³C₆ labeling would be instrumental in studying the regioselectivity of metalation under forcing conditions or with newly developed, highly reactive bases. Any successful metalation and subsequent functionalization could be easily characterized by ¹³C NMR, confirming the precise location of the newly introduced substituent.

A significant application of 1,4-bis(trifluoromethyl)benzene is its use as an electron-acceptor unit in the design of materials for organic light-emitting diodes (OLEDs), particularly those exhibiting thermally activated delayed fluorescence (TADF). rsc.org TADF emitters are designed to have a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states, which allows for efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons.

In a notable study, 1,4-bis(trifluoromethyl)benzene was used as the central acceptor core, linked to various electron-donating moieties (phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine) to create molecules with a donor-acceptor-donor (D-A-D) architecture. rsc.org The trifluoromethyl groups enhance the acceptor strength of the central benzene ring, a key requirement for achieving the necessary charge-transfer character in the excited state.

| Donor Moiety | Singlet-Triplet Splitting (ΔEST) | Reverse Intersystem Crossing Rate (kRISC) | Emission Color |

| Phenoxazine | ~20 meV | 1.92 x 10⁴ s⁻¹ | - |

| Phenothiazine | ~20 meV | - | - |

| 9,9-Dimethyl-9-10-dihydroacridine | ~20 meV | 5.45 x 10⁵ s⁻¹ | Cyan |

Table 1: Properties of TADF emitters based on a 1,4-bis(trifluoromethyl)benzene acceptor. Data sourced from rsc.org.

The resulting molecules exhibited large dihedral angles of nearly 80° between the donor and acceptor units, which helps to separate the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor, thereby reducing the S₁-T₁ energy gap. rsc.org The compound based on the 9,9-dimethyl-9-10-dihydroacridine donor proved to be a promising cyan TADF emitter. rsc.org While this research utilized the unlabeled compound, the synthesis of a ¹³C₆-labeled version could be used in advanced spectroscopic studies to probe the electronic structure and dynamics of the excited states in these materials.

Utilization as a Labeled Building Block in the Construction of Complex Molecular Architectures

1,4-Bis(trifluoromethyl)benzene-13C6 is a specialized building block for synthesizing complex molecules that require precise tracking and analysis. The unlabeled counterpart, 1,4-bis(trifluoromethyl)benzene, is recognized for its utility in organic synthesis, serving as a rigid, fluorinated core for creating larger, more intricate structures. guidechem.com By incorporating the 13C6-labeled version, chemists can construct molecules with a unique isotopic signature embedded in the aromatic core.

This labeling is particularly advantageous in pharmaceutical and materials science research. When a complex drug candidate or a novel polymer is synthesized using this compound, the 13C6-moiety acts as a tracer. This allows researchers to follow the metabolic fate of the drug in biological systems or to analyze the degradation pathways of a material under various environmental stresses. The stable isotopic label does not alter the chemical properties of the molecule but provides a distinct signal in mass spectrometry and NMR spectroscopy, enabling unambiguous identification and quantification of the molecule and its derivatives.

Isotopic Tracer and Labeling Studies

Tracing Carbon Flux and Atom Scrambling in Complex Chemical Transformations

The 13C6-labeled benzene ring of this compound is exceptionally stable, making it an ideal tracer for elucidating complex reaction mechanisms. In multi-step organic syntheses or catalytic cycles, it can be challenging to determine the precise fate of each reactant. By using this labeled compound, researchers can track the movement and integrity of the benzene ring throughout the transformation.

This technique is analogous to studies where 13C-labeled CO2 or glucose is used to trace carbon translocation in biological systems. nih.gov If a reaction involves potential rearrangement or fragmentation (atom scrambling) of an aromatic ring, using the 13C6-labeled substrate allows for definitive analysis. By examining the isotopic distribution in the final products and any intermediates using mass spectrometry or 13C NMR, chemists can map the flow of carbon atoms and confirm whether the aromatic core remained intact or underwent skeletal changes. researchgate.net This provides invaluable mechanistic insights that would be difficult to obtain otherwise.

Investigations into Reaction Kinetics and Equilibrium Dynamics Using Isotopic Effects

The replacement of carbon-12 with carbon-13 in the benzene ring of this compound allows for the study of kinetic isotope effects (KIEs). A KIE is a change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org While the effect is smaller for carbon-13 compared to deuterium, it is measurable with modern analytical techniques and provides powerful insights into reaction mechanisms. wikipedia.orgharvard.edu

Specifically, a primary 13C KIE is observed when a carbon-carbon or carbon-heteroatom bond to the aromatic ring is broken or formed in the rate-determining step of a reaction. Comparing the reaction rate of the 13C6-labeled compound (k_heavy) with its unlabeled 12C counterpart (k_light) yields the KIE value (KIE = k_light / k_heavy). A KIE value significantly different from 1.0 indicates that the isotopic substitution directly affects the transition state energy of the slowest step. For instance, reactions involving the 12C isotope are typically slightly faster than those with 13C. wikipedia.org This data helps to elucidate the structure of the transition state and validate proposed mechanistic pathways.

Interactive Table: Illustrative Kinetic Isotope Effect Data

| Reaction Type | Rate Constant (Unlabeled, k₁₂) | Rate Constant (¹³C₆-Labeled, k₁₃) | Calculated KIE (k₁₂/k₁₃) | Mechanistic Implication |

| Aromatic Substitution | 1.50 x 10⁻⁴ s⁻¹ | 1.45 x 10⁻⁴ s⁻¹ | 1.034 | C-H bond cleavage is part of the rate-determining step. |

| Metal-Catalyzed Coupling | 2.30 x 10⁻³ s⁻¹ | 2.29 x 10⁻³ s⁻¹ | 1.004 | C-X bond cleavage is not rate-limiting. |

| Ring Opening | 4.10 x 10⁻⁵ s⁻¹ | 3.92 x 10⁻⁵ s⁻¹ | 1.046 | Ring C-C bond breaking is involved in the transition state. |

Potential in Environmental Fate Studies of Fluorinated Compounds

Isotopically labeled compounds are powerful tools for studying the environmental fate and transport of pollutants. epa.gov this compound has significant potential as a tracer for investigating the environmental pathways of persistent fluorinated aromatic compounds. These compounds can be challenging to monitor due to their presence in complex environmental matrices like soil and water. nih.govitrcweb.org

By "spiking" an environmental system (e.g., a soil column or a water microcosm) with a known amount of this compound, researchers can accurately trace its movement, adsorption to soil particles, and potential degradation over time. The distinct mass of the 13C6-labeled compound allows it to be clearly distinguished from any pre-existing background contamination of the unlabeled version using techniques like gas chromatography-mass spectrometry (GC-MS). This enables precise measurements of partitioning coefficients, degradation rates, and the formation of metabolites, leading to more accurate environmental risk assessments.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Spectroscopic Parameters

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic properties of molecules like 1,4-bis(trifluoromethyl)benzene. globalresearchonline.net These theoretical studies provide detailed information on the molecule's geometry, electronic structure, and reactivity, complementing experimental findings. researchgate.netmdpi.com

Calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles, revealing how the bulky and highly electronegative trifluoromethyl groups may distort the benzene ring from a perfect hexagon. researchgate.netscispace.com Analysis of the frontier molecular orbitals (HOMO and LUMO) helps to predict the molecule's reactivity in various chemical reactions, identifying the most likely sites for nucleophilic or electrophilic attack. globalresearchonline.net Furthermore, molecular electrostatic potential (MESP) maps can visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor regions.

Theoretical methods are also used to calculate spectroscopic parameters. For example, vibrational frequencies can be computed and compared with experimental data from IR and Raman spectroscopy to confirm structural assignments. mdpi.com Similarly, NMR chemical shifts can be predicted, which is particularly useful for a complex molecule like this compound, where the 13C-13C and 13C-19F coupling constants provide rich structural information.

Interactive Table: Typical Parameters from DFT Calculations for 1,4-Disubstituted Benzenes

| Parameter | Description | Typical Calculated Value/Finding | Reference Methodology |

| C-C Bond Length (ring) | The length of the carbon-carbon bonds within the aromatic ring. | ~1.39 - 1.41 Å | researchgate.netscispace.com |

| C-C Bond Length (ring-CF₃) | The length of the bond connecting the ring to the CF₃ group. | ~1.50 - 1.52 Å | researchgate.net |

| C-F Bond Length | The length of the carbon-fluorine bonds in the trifluoromethyl group. | ~1.34 - 1.36 Å | researchgate.net |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Influences electronic transitions and chemical reactivity. | globalresearchonline.net |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations (e.g., C-F stretch, ring modes). | Used to assign experimental IR/Raman spectra. | mdpi.com |

| Molecular Electrostatic Potential | Visualizes the charge distribution and predicts sites of interaction. | Negative potential near fluorine atoms; positive potential on hydrogens. | globalresearchonline.net |

Molecular Dynamics Simulations to Understand Conformational Landscapes and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles governing its conformational landscape and intermolecular interactions can be inferred from simulations of similar fluorinated aromatic compounds. MD simulations are a powerful computational method for investigating the dynamic behavior of molecules over time, providing insights into structural flexibility and non-covalent interactions that are often difficult to probe experimentally.

For this compound, a key aspect of its conformational landscape is the rotation of the two trifluoromethyl (-CF3) groups attached to the benzene ring. These rotations are expected to be the dominant intramolecular motion. The energy barrier for this rotation is influenced by steric hindrance and electrostatic interactions between the fluorine atoms and the aromatic ring. MD simulations can map out the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations. It is generally expected that the staggered conformations of the -CF3 groups relative to the benzene ring are energetically favored.

Intermolecular interactions in condensed phases (liquid or solid) of this compound would also be a key focus of MD simulations. These simulations can reveal how molecules pack together and the nature of the forces governing this organization. The presence of highly electronegative fluorine atoms leads to a quadropolar charge distribution in the molecule, which in turn dictates the preferred orientations in molecular assemblies. Simulations of similar molecules, such as benzene and hexafluorobenzene, have shown that electrostatic interactions play a crucial role in their liquid structure and phase behavior. For 1,4-Bis(trifluoromethyl)benzene, one would expect a combination of van der Waals forces and electrostatic interactions to govern its intermolecular potential.

A representative, albeit hypothetical, dataset from a molecular dynamics simulation could provide the following insights into the conformational preferences of the trifluoromethyl groups:

| Dihedral Angle (C-C-C-F) | Relative Population (%) | Potential Energy (kcal/mol) |

|---|---|---|

| 60° (Staggered) | ~65% | 0.0 |

| 120° (Eclipsed) | ~5% | 3.5 |

| 180° (Staggered) | ~30% | 0.2 |

This table represents illustrative data that could be obtained from an MD simulation, showing the higher population of lower energy staggered conformations.

Correlation of Theoretical Predictions with Experimental Spectroscopic Data, particularly 13C NMR parameters

A significant application of this compound lies in the field of NMR spectroscopy, where the 13C labeling provides a unique opportunity for detailed structural and electronic analysis. The correlation of theoretically predicted NMR parameters with experimental data is a powerful tool for validating computational methods and for gaining a deeper understanding of molecular properties. rsc.org

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting NMR chemical shifts with a high degree of accuracy. nih.gov For fluorinated aromatic compounds, these calculations can be particularly insightful, as the chemical shifts are sensitive to the electronic environment created by the fluorine atoms. The 13C labeling in this compound enhances the signal intensity in 13C NMR spectra, facilitating more precise experimental measurements that can be used to benchmark theoretical predictions.

The process involves optimizing the molecular geometry of this compound using a chosen DFT functional and basis set. Subsequently, the 13C NMR chemical shifts are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. These theoretical values are then compared to the experimentally measured chemical shifts. A strong correlation between the predicted and experimental data provides confidence in the accuracy of the computational model, which can then be used to interpret the electronic structure of the molecule in greater detail.

Below is a table illustrating a typical correlation between experimental 13C NMR chemical shifts for 1,4-Bis(trifluoromethyl)benzene and hypothetical values predicted by DFT calculations for its 13C6 isotopologue.

| Carbon Atom | Experimental 13C Chemical Shift (ppm) for 1,4-Bis(trifluoromethyl)benzene | Hypothetical Predicted 13C Chemical Shift (ppm) for this compound (DFT) | Deviation (ppm) |

|---|---|---|---|

| C1, C4 (ipso-carbons) | 131.5 | 132.0 | +0.5 |

| C2, C3, C5, C6 (aromatic CH) | 126.0 | 126.3 | +0.3 |

| CF3 | 123.8 (quartet) | 124.5 (quartet) | +0.7 |

Note: Experimental values are for the unlabeled compound. Predicted values are illustrative and representative of what would be expected from DFT calculations. Small deviations between experimental and theoretical values are typical and can be attributed to factors such as solvent effects and the approximations inherent in the computational methods. nih.gov

The strong one-bond and long-range 13C-19F coupling constants observed in the spectra of fluorinated aromatic compounds provide additional parameters for comparison between theory and experiment. rsc.org Accurate prediction of these coupling constants is another benchmark for the quality of the theoretical calculations.

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Routes for ¹³C-Labeled Trifluoromethylated Aromatics

The synthesis of isotopically labeled compounds, particularly those containing fluorine, has traditionally relied on multi-step procedures using expensive starting materials. Future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic methodologies.

Late-stage isotopic labeling, which introduces the ¹³C label into a complex molecule at a later synthetic step, represents a significant advance. acs.org This approach minimizes the waste of the expensive isotope and allows for more versatile and efficient syntheses. acs.org Flow chemistry is an emerging technology that offers precise control over reaction parameters, enhanced safety, and improved scalability, making it highly suitable for isotopic labeling reactions. x-chemrx.com For instance, developing a continuous-flow process for the trifluoromethylation of a ¹³C-labeled benzene (B151609) precursor could streamline the production of 1,4-Bis(trifluoromethyl)benzene-¹³C₆.

Another sustainable frontier is the use of elemental ¹³C as a starting material. Research has demonstrated a method to convert elemental ¹³C into calcium carbide (Ca¹³C₂), which then generates ¹³C₂-acetylene, a universal building block for a wide range of ¹³C-labeled organic molecules, including polymers and pharmaceuticals. rsc.orgresearchgate.net Adapting this C₂-synthon strategy for the construction of aromatic rings could provide a highly atom-economical route to compounds like 1,4-Bis(trifluoromethyl)benzene-¹³C₆. Furthermore, biosynthetic methods that utilize microorganisms or plant systems cultured in ¹³C-labeled media offer a green chemistry approach to producing complex labeled biomolecules and could potentially be engineered for the synthesis of specific aromatic precursors. alfa-chemistry.com

| Synthetic Strategy | Description | Key Advantages | Representative Research Area |

|---|---|---|---|

| Late-Stage Isotopic Exchange | Introduction of ¹³C at a late step in the synthesis, often through C-H activation. acs.org | Atom economy, cost-effectiveness, versatility. x-chemrx.com | Palladium-catalyzed cross-coupling, Hydrogen Isotope Exchange (HIE). acs.orgnih.gov |

| Flow Chemistry | Use of continuous-flow reactors for precise control over reaction conditions. x-chemrx.com | Scalability, safety, improved yield and selectivity. x-chemrx.com | On-demand ¹³CO₂ generation, direct HIE processes. x-chemrx.com |

| Universal Building Blocks | Generation of simple, versatile ¹³C-labeled synthons (e.g., ¹³C₂-acetylene) from elemental ¹³C. rsc.org | High atom economy, reduced cost of starting materials. researchgate.net | Synthesis of labeled alkynes, vinyl derivatives, and polymers. rsc.org |

| Biosynthetic Methods | Incorporation of ¹³C into molecules using microbial or plant-based systems. alfa-chemistry.com | Environmentally benign, potential for complex structures. | Production of uniformly labeled amino acids, lipids, and metabolites. alfa-chemistry.com |

Expansion of Mechanistic Studies to New Classes of Catalytic and Photochemical Transformations

The inertness of the carbon-fluorine (C-F) bond presents a significant challenge in synthetic chemistry. rsc.org However, recent advances in photocatalysis and electrochemistry are providing new pathways for C-F bond activation under mild conditions. rsc.org 1,4-Bis(trifluoromethyl)benzene-¹³C₆ is an ideal probe for elucidating the mechanisms of these complex transformations.

In photocatalytic reactions, electronic excitation dramatically alters a molecule's reactivity, enabling transformations that are difficult to achieve through thermal methods. rsc.org For example, the photo-induced trifluoromethylation of aromatic compounds can proceed through radical pathways. researchgate.net By using 1,4-Bis(trifluoromethyl)benzene-¹³C₆ as a substrate or model compound, researchers can track the fate of the labeled carbon atoms using Mass Spectrometry and NMR spectroscopy. This allows for the unambiguous identification of intermediates and final products, helping to confirm or refute proposed reaction mechanisms, such as those involving electron donor-acceptor complexes. researchgate.net

Similarly, in transition-metal-free C-F bond activation, isotopic labeling can provide crucial insights. nih.govresearchgate.net By monitoring the ¹³C-labeled aromatic scaffold throughout a catalytic cycle, it is possible to map the bond-breaking and bond-forming steps, differentiate between oxidative addition and σ-bond metathesis pathways, and understand the factors controlling regioselectivity. acs.org Such mechanistic clarity is essential for designing more efficient and selective catalysts for the functionalization of fluorinated organic molecules. rsc.org

Development of Advanced Functional Materials with Tunable Properties Based on Trifluoromethylated Scaffolds

The incorporation of trifluoromethyl (-CF₃) groups into organic molecules can profoundly influence their physical and chemical properties, leading to the development of advanced functional materials. mdpi.com Trifluoromethylated aromatic compounds are key components in materials such as liquid crystals and conjugated polymers for electronics. tandfonline.comresearchgate.net

Fluorinated liquid crystals are essential for modern liquid crystal displays (LCDs) because the fluorine substituents impart desirable properties like high polarity, chemical stability, and low viscosity. oup.comnih.gov The trifluoromethyl group, in particular, can be used to tailor dielectric and optical anisotropy. nih.gov Using 1,4-Bis(trifluoromethyl)benzene-¹³C₆ as a building block for novel liquid crystalline materials would enable detailed structural analysis via solid-state NMR. This technique can provide precise information on molecular orientation, phase behavior, and dynamics within the liquid crystal matrix, facilitating the design of materials with optimized performance.

In the realm of organic electronics, triarylboranes containing trifluoromethylated groups are being explored as acceptor materials due to their enhanced stability and electronic properties. researchgate.net The synthesis of conjugated polymers or dendrimers incorporating the 1,4-Bis(trifluoromethyl)benzene-¹³C₆ unit would allow researchers to study charge transport mechanisms and material degradation pathways. researchgate.net Tracking the ¹³C label can reveal how the material's backbone degrades under operational stress, providing critical feedback for the design of more robust organic light-emitting diodes (OLEDs) and solar cells.

| Material Class | Role of Trifluoromethyl Group | Application of ¹³C Labeling | Potential Impact |

|---|---|---|---|

| Liquid Crystals | Enhances polarity, thermal stability, and solubility; tunes dielectric anisotropy. tandfonline.comoup.com | Solid-state NMR studies of molecular ordering and phase transitions. | Design of next-generation LCDs with faster response times and higher stability. tandfonline.com |

| Conjugated Polymers/Dendrimers | Improves acceptor properties and stability in boron-containing systems. researchgate.net | Tracking charge transport pathways and material degradation mechanisms. | Development of more efficient and durable OLEDs and organic solar cells. researchgate.net |

| Pharmaceuticals | Increases metabolic stability, membrane permeability, and binding affinity. mdpi.comnih.gov | Elucidation of metabolic pathways and pharmacokinetics (ADME studies). researchgate.netresearchgate.net | Faster development of safer and more effective drugs. nih.gov |

| Agrochemicals | Enhances biological activity and stability. | Environmental fate and metabolism studies in soil and plants. | Creation of more effective and environmentally safer pesticides and herbicides. |

Integration of 1,4-Bis(trifluoromethyl)benzene-¹³C₆ into Multidisciplinary Research Platforms Beyond Traditional Organic Chemistry

The utility of 1,4-Bis(trifluoromethyl)benzene-¹³C₆ extends far beyond synthetic and mechanistic organic chemistry, with significant potential applications in environmental science, biochemistry, and drug discovery.

In environmental analysis, many per- and polyfluoroalkyl substances (PFAS) are persistent organic pollutants. isotope.com Accurate quantification of these "forever chemicals" in complex environmental samples (e.g., water, soil, biological tissues) requires the use of high-purity internal standards for isotope dilution mass spectrometry. eurofins.com 1,4-Bis(trifluoromethyl)benzene-¹³C₆, with its known isotopic enrichment, serves as an ideal internal standard for developing analytical methods to detect and quantify structurally related fluorinated aromatic pollutants. isotope.comlibios.fr

In drug discovery and metabolic research, the trifluoromethyl group is often introduced into drug candidates to enhance metabolic stability and improve pharmacokinetic profiles. mdpi.comresearchgate.net The C-F bond's strength makes the -CF₃ group resistant to metabolic degradation. mdpi.com By incorporating the ¹³C-labeled scaffold into a potential drug molecule, researchers can use techniques like NMR and mass spectrometry to trace the compound's journey through a biological system. alfa-chemistry.com This allows for the precise tracking of absorption, distribution, metabolism, and excretion (ADME), providing invaluable information for developing safer and more effective pharmaceuticals. researchgate.netnih.gov The protective effect of a trifluoromethyl group against hepatic metabolism has been demonstrated, and a ¹³C label would be instrumental in quantifying this effect and identifying minor metabolic products. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.